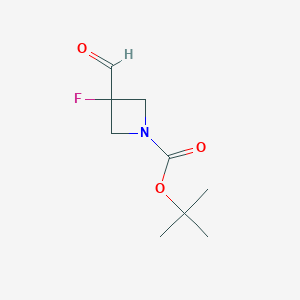

1-Boc-3-fluoroazetidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-3-fluoroazetidine-3-carbaldehyde is a fluorinated heterocyclic compound . It has a molecular formula of C9H14FNO3 .

Synthesis Analysis

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a related compound, has been described in the literature . The process involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, yielding 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine after reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group. Changing the N-protecting group to a Boc-group allows further oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H14FNO3 . The average mass is 203.211 Da and the monoisotopic mass is 203.095779 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a related compound, have been described in the literature . The process involves bromofluorination, reduction of the imino bond, ring closure, removal of the 4-methoxybenzyl group, and oxidation .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids

1-Boc-3-fluoroazetidine-3-carbaldehyde is a key component in the synthesis of fluorinated amino acids like 3-fluoroazetidine-3-carboxylic acid. This compound serves as a versatile building block in medicinal chemistry, particularly in the creation of novel cyclic fluorinated beta-amino acids. Its synthesis involves bromofluorination, imino bond reduction, ring closure, and the removal of protective groups, demonstrating its utility in complex organic syntheses (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Development of Chemical Probes

In the field of chemical probes, derivatives of this compound have been employed in the design of selective probes for biological applications. An example is the development of the fluorescence probe DBTC, which has unique properties like intramolecular charge transfer and aggregation-induced emission enhancement. This probe is highly selective and sensitive towards homocysteine, making it useful for studying its effects in biological systems (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).

Propiedades

IUPAC Name |

tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYAISBXCKGQPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)

![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2361127.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361128.png)

![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)

![3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2361130.png)